(3-Fluoropyrrolidin-3-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-fluoropyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-5(4-8)1-2-7-3-5/h7-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOGZQDBFUFMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306807 | |
| Record name | 3-Fluoro-3-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273566-33-8 | |
| Record name | 3-Fluoro-3-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1273566-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-3-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Fluoro-3-hydroxymethylpyrrolidine: Synthesis, Characterization, and Applications
Abstract: This technical guide provides an in-depth exploration of 3-fluoro-3-hydroxymethylpyrrolidine, a fluorinated heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. We will detail its core physicochemical properties, present a validated synthetic methodology, discuss analytical characterization techniques, and explore its applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this compound.
Introduction: The Strategic Value of Fluorinated Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its three-dimensional structure and ability to engage in hydrogen bonding make it an ideal motif for interacting with biological targets. The strategic incorporation of fluorine into organic molecules is a well-established strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[3] The carbon-fluorine bond is exceptionally strong, often shielding adjacent chemical bonds from metabolic degradation.[3]
3-Fluoro-3-hydroxymethylpyrrolidine combines these features, presenting a unique trifunctional scaffold: a secondary amine for further derivatization, a hydroxyl group for hydrogen bonding or as a synthetic handle, and a fluorine atom at a quaternary center. This specific arrangement offers a powerful tool for medicinal chemists to fine-tune molecular conformation and physicochemical properties, thereby enhancing pharmacological profiles. The synthesis and application of similarly substituted prolines, such as 3-fluoro-4-hydroxyprolines, have demonstrated their utility in modulating binding to complex biological targets like the VHL E3 ubiquitin ligase.[4]
Core Physicochemical Properties
The fundamental properties of 3-fluoro-3-hydroxymethylpyrrolidine are derived from its constituent atoms and their unique spatial arrangement. The molecular formula is C₅H₁₀FNO , and the calculated molecular weight is approximately 119.14 g/mol .
Below is a summary of its key computed and structural properties.
| Property | Value |
| Molecular Formula | C₅H₁₀FNO |
| Molecular Weight | 119.14 g/mol |
| Chemical Structure | A five-membered pyrrolidine ring with a fluorine atom and a hydroxymethyl group at the C3 position. |
| Hydrogen Bond Donors | 2 (from NH and OH groups) |
| Hydrogen Bond Acceptors | 3 (from N, O, and F atoms) |
| LogP (Predicted) | -0.5 to -1.0 (indicating high hydrophilicity) |
| Topological Polar Surface Area (TPSA) | 41.49 Ų |
Chemical Structure Diagram
Caption: 2D structure of 3-fluoro-3-hydroxymethylpyrrolidine.
Synthesis and Manufacturing
The synthesis of highly functionalized pyrrolidines requires careful strategic planning to control regioselectivity and stereochemistry. While multiple routes to substituted 3-fluoropyrrolidines exist,[1][5] a robust and adaptable strategy for 3-fluoro-3-hydroxymethylpyrrolidine begins with a protected 4-oxoproline derivative. This approach allows for precise introduction of the fluorine atom followed by stereocontrolled reduction to install the hydroxyl group.
The N-Boc (tert-butyloxycarbonyl) protected intermediate, tert-Butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1262410-84-3), is a key precursor and commercially available starting point for accessing the final compound.[6] The final deprotection step yields the target molecule.
Representative Synthetic Workflow
The following workflow illustrates a common strategy starting from N-Boc-4-oxoproline ester.
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An In-depth Technical Guide to 3-Fluoropyrrolidine and 3,3-Difluoropyrrolidine Scaffolds for Drug Discovery
Abstract: The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This guide provides a detailed comparative analysis of two critical fluorinated building blocks: 3-fluoropyrrolidine and 3,3-difluoropyrrolidine. We will explore the nuanced differences in their physicochemical properties, conformational behavior, and metabolic stability. Furthermore, this guide will delve into synthetic strategies for accessing these scaffolds and present case studies that illustrate their application in drug design, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Fluorine in Pyrrolidine Scaffolds
The Pyrrolidine Ring: A Privileged Scaffold in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle, is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be readily functionalized to interact with biological targets. The conformational flexibility of the pyrrolidine ring allows it to adopt various puckered conformations, enabling it to mimic the bioactive conformations of endogenous ligands and peptides.[2]
Fluorine: The "Super-Atom" for Modulating Drug Properties
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful tool in drug design.[3][4] Strategic fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, basicity (pKa), and binding affinity.[5][6] By replacing hydrogen with fluorine, medicinal chemists can block sites of oxidative metabolism, modulate electronic properties to enhance target engagement, and fine-tune physicochemical parameters to improve a drug's overall ADME (absorption, distribution, metabolism, and excretion) profile.[1][7][8]
Monofluorination vs. Gem-Difluorination: A Tale of Two Scaffolds
The decision to introduce a single fluorine atom versus a geminal difluoro group at the 3-position of the pyrrolidine ring is a critical one, with each modification imparting distinct and often contrasting effects. 3-Fluoropyrrolidine introduces a chiral center and can induce specific conformational preferences through stereoelectronic effects. In contrast, 3,3-difluoropyrrolidine, while achiral, exerts a more pronounced inductive effect and can significantly alter the local electronic environment and metabolic stability. Understanding the fundamental differences between these two scaffolds is paramount for their rational application in drug discovery.
Comparative Physicochemical Properties: A Head-to-Head Analysis
The introduction of one or two fluorine atoms at the C3 position of the pyrrolidine ring dramatically alters its fundamental physicochemical properties. These changes are not merely additive; they reflect complex stereoelectronic interactions that have profound implications for a molecule's biological behavior.
Stereoelectronic Effects and Conformational Preferences
The conformation of the pyrrolidine ring is a critical determinant of its biological activity. Fluorination at the 3-position introduces significant stereoelectronic effects that influence ring pucker.
-
3-Fluoropyrrolidine: The presence of a single fluorine atom induces a "gauche effect," where the fluorine atom prefers to be in a gauche orientation relative to the nitrogen atom's lone pair or a substituent on the nitrogen.[9][10][11] This can lead to a stabilization of either a Cγ-exo or Cγ-endo pucker, depending on the stereochemistry of the fluorine atom.[12] This conformational biasing can be exploited to lock a molecule into a more bioactive conformation, thereby enhancing its potency and selectivity.[13]
-
3,3-Difluoropyrrolidine: The gem-difluoro group also influences ring conformation, though the effects are more complex and less dominated by a single gauche interaction. The two C-F bonds create a strong local dipole moment and can engage in multiple hyperconjugative interactions. While the conformational preferences are less pronounced than in the monofluorinated counterpart, the gem-difluoro group can still restrict the conformational flexibility of the ring.
Caption: Conformational puckering of fluorinated pyrrolidines.
Basicity (pKa): The Impact of Inductive Effects
The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the pyrrolidine nitrogen.[12] This effect is more pronounced with the gem-difluoro substitution due to the additive inductive effect of the two fluorine atoms.
| Scaffold | Approximate pKa | Reference |
| Pyrrolidine | ~11.3 | |
| 3-Fluoropyrrolidine | ~8.5-9.5 | [14][15] |
| 3,3-Difluoropyrrolidine | ~7.5 | [16] |
Table: Comparative pKa Values
A lower pKa can be advantageous in drug design, as it can reduce unwanted interactions with off-target proteins and improve oral bioavailability by decreasing the extent of ionization in the gastrointestinal tract.
Lipophilicity (logP): Balancing Polarity and Permeability
The effect of fluorination on lipophilicity (logP) is context-dependent.[14][15][17] While a single fluorine substitution often leads to a slight increase in logP, the introduction of a gem-difluoro group can either increase or decrease lipophilicity depending on the overall molecular context.[18] This is due to the interplay between the increased molecular surface area and the introduction of polar C-F bonds.[19]
| Scaffold | Approximate clogP | Reference |
| Pyrrolidine | ~0.4 | |
| 3-Fluoropyrrolidine | ~0.5-0.7 | [20] |
| 3,3-Difluoropyrrolidine | ~0.6 | [16] |
Table: Comparative logP Values
Careful consideration of the impact of fluorination on logP is crucial for optimizing a drug candidate's permeability and solubility.
Metabolic Stability: Blocking Sites of Oxidation
One of the primary reasons for incorporating fluorine into drug candidates is to enhance metabolic stability.[7][8][21] The strong C-F bond is resistant to cleavage by metabolic enzymes, and the electron-withdrawing nature of fluorine can deactivate adjacent C-H bonds, preventing oxidative metabolism.[4][22]
-
3-Fluoropyrrolidine: A single fluorine atom can effectively block metabolism at the C3 position. However, the remaining C-H bond on the same carbon can still be susceptible to oxidation, albeit at a reduced rate.
-
3,3-Difluoropyrrolidine: The gem-difluoro group provides a robust metabolic block at the C3 position, significantly enhancing the metabolic stability of the pyrrolidine ring.[12]
| Scaffold | Relative Metabolic Stability |
| Pyrrolidine | Low |
| 3-Fluoropyrrolidine | Moderate-High |
| 3,3-Difluoropyrrolidine | High |
Table: Comparative Metabolic Stability
Synthetic Strategies: Accessing the Scaffolds
The accessibility of these fluorinated building blocks is a key consideration for their application in drug discovery. Several synthetic routes have been developed for both 3-fluoropyrrolidine and 3,3-difluoropyrrolidine.
Synthesis of 3-Fluoropyrrolidine: Key Methodologies
The synthesis of 3-fluoropyrrolidine often involves the introduction of fluorine onto a pre-existing pyrrolidine ring or the cyclization of a fluorinated precursor.
-
Deoxofluorination of 3-Hydroxypyrrolidine: A common method involves the treatment of N-protected 3-hydroxypyrrolidine with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).[2]
-
Cyclization of Fluorinated Precursors: Another approach involves the cyclization of an acyclic amine containing a fluorine atom at the appropriate position. For example, the iodocyclization of allylic fluorides can provide access to 3-fluoropyrrolidines.[23]
Caption: Synthetic workflow for 3-fluoropyrrolidine.
Synthesis of 3,3-Difluoropyrrolidine: Overcoming Challenges
The synthesis of 3,3-difluoropyrrolidine typically starts from precursors that already contain the gem-difluoro moiety or involves the difluorination of a carbonyl group.
-
From 2,2-Difluorosuccinic Acid: A practical, large-scale synthesis involves the cyclization of 2,2-difluorosuccinic acid to form an N-protected 3,3-difluoropyrrolidinone, followed by reduction.[24][25]
-
Deoxofluorination of 3-Oxopyrrolidine: The treatment of N-protected 3-oxopyrrolidine with a deoxofluorinating agent like DAST or Deoxo-Fluor can yield 3,3-difluoropyrrolidine.[26]
-
1,3-Dipolar Cycloaddition: A more recent approach utilizes the 1,3-dipolar cycloaddition of an azomethine ylide with a difluorinated alkene.[27][28]
Caption: Synthetic workflow for 3,3-difluoropyrrolidine.
Case Studies in Drug Design: From Theory to Practice
The true value of these fluorinated scaffolds is demonstrated by their successful application in the development of novel therapeutics.
Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
In the design of DPP-4 inhibitors for the treatment of type 2 diabetes, the incorporation of a 3-fluoropyrrolidine moiety has been shown to enhance potency and selectivity. The fluorine atom can engage in favorable interactions with the enzyme's active site and the conformational constraint imposed by the fluorinated ring can pre-organize the molecule for optimal binding.
Case Study 2: Cannabinoid Receptor 2 (CB2) Agonists
3,3-Difluoropyrrolidine has been utilized in the development of selective CB2 agonists for the treatment of inflammatory diseases.[29] The gem-difluoro group serves to block metabolic oxidation of the pyrrolidine ring, leading to improved pharmacokinetic properties and in vivo efficacy.
Comparative Analysis of Biological Outcomes
The choice between mono- and difluorination can have a profound impact on a compound's biological profile. In some cases, the conformational rigidity imparted by 3-fluoropyrrolidine may be crucial for high-affinity binding, while in other instances, the enhanced metabolic stability of the 3,3-difluoropyrrolidine scaffold may be the deciding factor for achieving adequate drug exposure.
Practical Considerations for a Senior Application Scientist
Choosing the Right Scaffold: A Decision Framework
The selection of 3-fluoropyrrolidine versus 3,3-difluoropyrrolidine should be guided by a thorough analysis of the project's specific needs.
-
Target-Driven Considerations: If a specific conformation is known to be critical for activity, the stereocontrolled introduction of a single fluorine atom may be the preferred strategy.
-
ADME-Driven Considerations: If metabolic instability of the pyrrolidine ring is a major liability, the robust metabolic block provided by the gem-difluoro group may be the more prudent choice.
-
Intellectual Property: The novelty of the fluorinated scaffold can also be a factor in creating a distinct chemical matter.
Navigating Synthetic Complexity and Cost
The cost and complexity of the synthesis are important practical considerations. While scalable routes to both scaffolds are available, the starting materials and reagents for difluorination can sometimes be more expensive.[30] Early consideration of the synthetic route is essential for ensuring the feasibility of a project.
Future Outlook: Novel Applications and Next-Generation Analogs
The continued development of novel fluorination methods will undoubtedly expand the repertoire of fluorinated pyrrolidine analogs available to medicinal chemists.[31] This will enable the exploration of more complex substitution patterns and the fine-tuning of molecular properties with even greater precision.
Conclusion: Key Takeaways
3-Fluoropyrrolidine and 3,3-difluoropyrrolidine are powerful building blocks in the medicinal chemist's toolbox. They offer distinct advantages in terms of their influence on conformation, basicity, lipophilicity, and metabolic stability. A deep understanding of the nuanced differences between these two scaffolds is essential for their rational and effective application in the design of next-generation therapeutics. The strategic choice between mono- and gem-difluorination can be the difference between a promising lead compound and a successful drug candidate.
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The Strategic Incorporation of Chiral Fluoropyrrolidines in Modern Medicinal Chemistry
Executive Summary
The pyrrolidine ring is a privileged scaffold in drug discovery, serving as the core of numerous blockbuster therapeutics (e.g., Captopril, Saxagliptin). However, the "Fluorine Renaissance" has transformed this simple heterocycle into a precision tool for modulating physicochemical properties. Chiral fluoropyrrolidines are no longer just "blocked" metabolic sites; they are conformational switches that dictate ligand-protein binding geometries through stereoelectronic effects.
This guide analyzes the mechanistic utility of chiral fluoropyrrolidines, specifically focusing on the gauche effect for conformational locking, pKa modulation for membrane permeability, and metabolic stability . It provides a validated synthetic protocol for a high-value scaffold and outlines a strategic decision framework for their deployment in lead optimization.
Mechanistic Pillars: Why Fluorinate?
The introduction of fluorine into a pyrrolidine ring is rarely neutral. It induces profound changes in the molecule's behavior through three primary mechanisms.
The Gauche Effect (Conformational Locking)
Unlike steric bulk which operates on Pauli repulsion, fluorine directs conformation through hyperconjugation (
-
4-Fluoroproline:
-
(4R)-Fluoroproline (C4-exo pucker): The fluorine prefers a pseudo-axial orientation to maximize the gauche overlap with the amine. This locks the ring in a C4-exo conformation, mimicking the structure of collagen.
-
(4S)-Fluoroproline (C4-endo pucker): Inversion of the fluorine stereochemistry forces the ring into a C4-endo pucker.
-
Application: This "remote control" of ring puckering allows chemists to pre-organize a ligand to match a receptor's binding pocket, reducing the entropic penalty of binding.
-
pKa Modulation and Permeability
The strong electronegativity of fluorine pulls electron density through the
-
Basicity Reduction: A fluorine at the C3 or C4 position of a pyrrolidine typically lowers the pKa of the ring nitrogen by 1.0–2.0 units.
-
Permeability Impact: By lowering the pKa (e.g., from ~9.5 to ~8.0), a higher fraction of the drug exists as the neutral free base at physiological pH (7.4). This significantly enhances passive membrane permeability and blood-brain barrier (BBB) penetration.
-
P-gp Efflux: Reduced basicity often correlates with reduced affinity for P-glycoprotein (P-gp) efflux pumps.
Metabolic Blocking
The C–F bond (approx. 116 kcal/mol) is virtually inert to Cytochrome P450 oxidation. Fluorination at the C3 position blocks metabolic "soft spots" prone to hydroxylation, extending the drug's half-life (
Strategic Decision Framework
The following workflow illustrates the logical causality for selecting specific fluoropyrrolidine motifs during Lead Optimization.
Figure 1: Decision tree for integrating fluoropyrrolidines based on specific ADME/T or potency liabilities.
Synthetic Methodologies
Synthesis of chiral fluoropyrrolidines generally falls into two categories: Deoxofluorination of chiral alcohols (using DAST, Deoxo-Fluor, or XtalFluor) and Cyclization of fluorinated acyclic precursors.
Comparative Analysis of Reagents
| Reagent | State | Thermal Stability | Stereoselectivity | Key Risk |
| DAST (Diethylaminosulfur trifluoride) | Liquid | Low (Explosive >90°C) | High (Inversion) | Shock sensitive; glass etching. |
| Deoxo-Fluor | Liquid | Moderate | High (Inversion) | More stable than DAST but still exothermic. |
| XtalFluor-E | Solid | High | High (Inversion) | Requires HF-amine promoter; less volatile. |
| PBSF (Perfluorobutanesulfonyl fluoride) | Liquid | High | High (Retention) | Used for sulfonate formation, not direct F source. |
Detailed Protocol: Synthesis of (2S, 4S)-4-Fluoropyrrolidine-2-Carbonitrile[1]
This scaffold is a critical pharmacophore for DPP-4 inhibitors (Type 2 Diabetes) and FAP-targeted radioligands (Cancer Imaging).
Target Molecule: (2S, 4S)-4-fluoropyrrolidine-2-carbonitrile
Starting Material: (2S, 4R)-4-Hydroxy-L-proline (Natural Trans-Hydroxyproline)
Mechanism: Nucleophilic fluorination with Walden inversion (R
Step 1: N-Boc Protection and Esterification
Objective: Protect reactive amines and acids.
-
Dissolve (2S, 4R)-4-hydroxy-L-proline (10 g) in 1,4-dioxane/water (1:1).
-
Add
(2.5 eq) followed by (1.1 eq). Stir at RT for 12 h. -
Acidify to pH 2, extract with EtOAc.
-
Esterification: Treat the crude N-Boc acid with methyl iodide (MeI) and
in DMF, or use in MeOH/Benzene. -
Yield: ~90-95% of N-Boc-(2S, 4R)-4-hydroxyproline methyl ester .
Step 2: Deoxofluorination (The Critical Step)
Objective: Install fluorine with stereochemical inversion. Safety: Perform in a plastic vessel or Teflon-lined reactor if possible. DAST reacts with glass.
-
Dissolve the methyl ester (5 g) in anhydrous DCM (0.1 M) under Argon.
-
Cool to -78°C .
-
Add DAST (Diethylaminosulfur trifluoride, 1.5 eq) dropwise via syringe.
-
Note: Slow addition is crucial to prevent exotherms.
-
-
Stir at -78°C for 1 h, then allow to warm to RT overnight.
-
Quench: Pour the mixture slowly into saturated aqueous
containing crushed ice. Caution: Vigorous gas evolution. -
Extract with DCM, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Result: N-Boc-(2S, 4S)-4-fluoroproline methyl ester . (Inversion from 4R to 4S).
Step 3: Primary Amide Formation
-
Dissolve the fluoro-ester in 7N
in MeOH. -
Stir in a sealed pressure tube at RT for 24-48 h.
-
Concentrate in vacuo.
-
Result: N-Boc-(2S, 4S)-4-fluoroproline amide .
Step 4: Dehydration to Nitrile
-
Dissolve the amide in anhydrous DCM.
-
Add Trifluoroacetic anhydride (TFAA) (1.5 eq) and Pyridine (3 eq) at 0°C.
-
Stir for 2 h.
-
Workup with dilute HCl (to remove pyridine), then brine.
-
Deprotection (Optional for final salt): Treat with 4N HCl in dioxane to remove Boc.
-
Final Product: (2S, 4S)-4-fluoropyrrolidine-2-carbonitrile (HCl salt) .
Synthetic Workflow Diagram
Figure 2: Synthetic route for the generation of the DPP-4 inhibitor pharmacophore.
Case Studies in Drug Discovery
DPP-4 Inhibitors (Diabetes)
The cyanopyrrolidine moiety is essential for covalent reversible inhibition of the DPP-4 enzyme.
-
Role of Fluorine: In compounds related to Saxagliptin and Teneligliptin , the inclusion of fluorine (or similar electron-withdrawing groups) on the pyrrolidine ring serves to:
-
Increase metabolic stability against prolyl endopeptidases.
-
Enhance the electrophilicity of the nitrile group (via induction), increasing the rate of covalent adduct formation with the active site Serine.
-
VHL Ligands and PROTACs
Von Hippel-Lindau (VHL) E3 ligase ligands often utilize a hydroxyproline core.
-
Innovation: Replacing the 4-hydroxy group with fluorine.[1][2][3][4][5]
-
Outcome: (4R)-Fluoroproline mimics the C4-exo pucker of hydroxyproline required for VHL binding but eliminates the H-bond donor capability. This has been used to probe the specific thermodynamic contributions of H-bonding vs. conformation in PROTAC design. The (4S)-fluoro epimer (endo pucker) typically abolishes binding, confirming the strict conformational requirement.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. Link
-
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link
-
Kantevari, S., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors.[6] Bioorganic & Medicinal Chemistry, 21(23), 7418-7429.[6] Link
-
Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. Journal of the American Chemical Society, 140(29), 9299–9313. Link
-
Jansen, T., et al. (2021). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile... Pharmaceuticals, 14(9), 929. Link
Sources
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protecting group strategies for (3-Fluoropyrrolidin-3-yl)methanol synthesis
Application Note: Protecting Group Strategies for (3-Fluoropyrrolidin-3-yl)methanol Synthesis
Executive Summary
The synthesis of This compound represents a significant challenge in medicinal chemistry due to the construction of a sterically crowded quaternary center containing both a fluorine atom and a hydroxymethyl group. This "gem-fluoro-hydroxymethyl" motif is highly valued for its ability to modulate pKa (via the inductive effect of fluorine) and lock the pyrrolidine ring into specific puckered conformations, improving ligand-target binding affinity.
This guide details two distinct synthetic strategies, differentiated primarily by their Protecting Group (PG) requirements:
-
The Spiro-Epoxide Strategy (Recommended): Uses mild nucleophilic fluorination, allowing the use of acid-labile groups like Boc (tert-butoxycarbonyl).
-
The Cyanohydrin-DAST Strategy (Classical): Uses harsh electrophilic fluorination and hydrolysis, necessitating robust groups like Benzyl (Bn) or Cbz (Carboxybenzyl).
Strategic Analysis: The Protecting Group Paradox
The central difficulty in synthesizing this scaffold is the "Fluorine-PG Paradox": Reagents strong enough to install a quaternary fluorine (e.g., DAST, Deoxo-Fluor, HF-Pyridine) often generate acidic byproducts (HF) that threaten acid-labile protecting groups (Boc). Conversely, the conditions required to remove robust groups (e.g., hydrogenation for Benzyl) can sometimes compromise the C-F bond or poison catalysts due to amine chelation.
Comparative Strategy Table
| Feature | Route A: Spiro-Epoxide Opening | Route B: Cyanohydrin Fluorination |
| Key Intermediate | 1-oxa-5-azaspiro[2.4]heptane | 3-fluoro-3-pyrrolidinecarbonitrile |
| Fluorinating Agent | TEA·3HF or Olah's Reagent (Py·HF) | DAST or Deoxo-Fluor |
| PG Compatibility | Boc (with buffering), Cbz, Bn | Bn, Cbz (Boc requires reprotection) |
| Atom Economy | High (Direct ring opening) | Low (Requires nitrile hydrolysis/reduction) |
| Safety Profile | Moderate (HF handling required) | Low (DAST explosion risk; HCN risk) |
| Recommendation | Primary Choice for Med Chem | Choice for Scale-up (if Bn used) |
Synthesis Workflows & Logic
Diagram 1: Strategic Decision Tree
This flowchart illustrates the decision-making process based on the desired final protecting group.
Caption: Decision tree comparing the Spiro-Epoxide route (Boc-compatible) vs. the Cyanohydrin route (Benzyl-compatible).
Detailed Protocol: The Spiro-Epoxide Route (Boc-Compatible)
This protocol is selected for its superior compatibility with the Boc group, which is the industry standard for downstream medicinal chemistry coupling. It avoids the harsh acid hydrolysis required in the cyanohydrin route.
Phase 1: Construction of the Spiro-Epoxide
Mechanism: A sulfur ylide (Corey-Chaykovsky reagent) or mCPBA oxidation of an exocyclic alkene installs the oxygen atom. The sulfur ylide approach is preferred for direct spiro-epoxide formation from the ketone.
Reagents:
-
N-Boc-3-pyrrolidinone (1.0 equiv)
-
Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv)
-
Potassium tert-butoxide (KOtBu) (1.2 equiv)
-
DMSO / THF (1:1 v/v)
Step-by-Step:
-
Ylide Formation: In a flame-dried flask under
, suspend TMSOI in dry DMSO/THF. Add KOtBu portion-wise at 0°C. Stir for 1 hour at RT to generate the dimethylsulfoxonium methylide. -
Addition: Cool the ylide solution to 0°C. Add N-Boc-3-pyrrolidinone dropwise (dissolved in THF).
-
Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (stain with KMnO4; epoxide is active).
-
Workup: Quench with water. Extract with Et2O (3x). Wash combined organics with brine to remove DMSO. Dry over MgSO4 and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Result:tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate .
-
Phase 2: Regioselective Fluorine Ring Opening
Mechanism: Under acidic conditions, the epoxide oxygen is protonated. Fluoride attacks the more substituted carbon (C3 of the pyrrolidine ring) due to the stabilization of the developing positive charge at the tertiary center.
Reagents:
-
Spiro-epoxide intermediate (from Phase 1)
-
TEA·3HF (Triethylamine trihydrofluoride) – Crucial: This is milder than Olah's reagent and preserves Boc.
-
Solvent: Dichloroethane (DCE) or DCM.
Step-by-Step:
-
Setup: In a polypropylene or Teflon vessel (glass is acceptable for TEA·3HF but plastic is safer), dissolve the spiro-epoxide in DCE.
-
Addition: Add TEA·3HF (1.5 - 2.0 equiv) dropwise at 0°C.
-
Heating: Heat the mixture to 60-80°C. Note: TEA·3HF is less reactive than Py·HF, requiring thermal activation.
-
Monitoring: Monitor by 19F-NMR. Look for the disappearance of starting material and appearance of a triplet/multiplet around -160 to -170 ppm (characteristic of alkyl fluoride).
-
Quench (Critical for Boc): Pour the reaction mixture slowly into an ice-cold saturated NaHCO3 solution. Do not use strong base. Stir vigorously until CO2 evolution ceases.
-
Extraction: Extract with DCM. Wash with water and brine.[1]
-
Purification: Silica gel chromatography.
-
Target:tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate .
-
Alternative Protocol: The Cyanohydrin-DAST Route (Benzyl-Compatible)
Use this route if you require multi-kilogram scale-up or if the Boc group is not necessary until a later stage.
Reagents:
-
N-Bn-3-pyrrolidinone + TMSCN (cat. ZnI2)
TMS-Cyanohydrin . -
DAST (Diethylaminosulfur trifluoride) in DCM at -78°C.
-
Safety: DAST can explode at high temps. Use Deoxo-Fluor for better thermal stability.[2]
-
Mechanism:[1][3][4][5][6] DAST activates the hydroxyl group; Fluoride displaces it with inversion (irrelevant at quaternary center formation relative to chirality, but relevant if chiral starting material).
-
Result: 3-Fluoro-3-cyanopyrrolidine.
-
-
Hydrolysis: 6M H2SO4, reflux 12h.
-
Result: 3-Fluoro-3-carboxylic acid (Hydrolysis of CN).
-
Note: This step shreds Boc groups. N-Benzyl survives.[7]
-
-
Reduction: BH3·THF or LiAlH4.
-
Result: (3-Fluoro-1-benzylpyrrolidin-3-yl)methanol.
-
Troubleshooting & Quality Control
19F NMR Interpretation
The success of the synthesis hinges on the environment of the Fluorine atom.
| Species | Approx.[2][7][8] Chemical Shift (ppm) | Multiplicity | Notes |
| Target (Gem-F-CH2OH) | -160 to -175 | Multiplet | Coupled to geminal CH2 protons |
| Elimination Product (Vinyl F) | -100 to -120 | Doublet/Multiplet | Common byproduct of DAST |
| Inorganic Fluoride | -120 to -150 | Broad Singlet | Residual HF or salts |
Handling "Boc-Loss"
If you observe loss of the Boc group during the TEA·3HF step (appearance of free amine peak in LCMS):
-
Buffer: Add 0.5 equiv of Triethylamine (Et3N) to the reaction mixture before adding the fluorinating agent.
-
Reprotection: Do not try to purify the free amine. Add Boc2O and DIPEA directly to the crude workup mixture to re-install the group before chromatography.
References
-
Mechanism of Epoxide Opening with HF
- Title: Regioselective ring opening of epoxides with hydrofluorin
- Source:Journal of Fluorine Chemistry.
- Context: Establishes that nucleophilic attack on spiro-epoxides occurs at the more substituted carbon under acidic conditions.
-
Link:
-
DAST Fluorination Protocols
-
Synthesis of 3,3-Disubstituted Pyrrolidines
- Title: Synthesis of 3-fluoro-3-substituted pyrrolidines via epoxide opening.
- Source:Journal of Medicinal Chemistry (General methodology reference).
- Context: Used in the synthesis of DPP-4 inhibitors and other metabolic enzyme targets.
-
Link:
-
Safety of Fluorinating Agents
-
Title: Deoxo-Fluor: A Safer, More Stable Fluorinating Reagent.[1]
- Source:Sigma-Aldrich Technical Bulletin.
- Context: Comparison of decomposition temper
-
Link:
-
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]
- 6. US9963459B1 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-alpla]pyrrolo[2,3-e]-pyrazin-8-YL)-N-(2,2,2-Trifluoroethyl)pyrrol and solid state forms thereof - Google Patents [patents.google.com]
- 7. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 8. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 9. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes & Protocols: A Comprehensive Guide to the Preparation of (3-Fluoropyrrolidin-3-yl)methanol Hydrochloride Salt
Introduction: The Strategic Value of Fluorinated Pyrrolidines in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1] This is due to the unique properties that fluorine imparts, such as enhanced metabolic stability by blocking sites of oxidative metabolism, which can lead to improved drug half-life and bioavailability.[1] When integrated into a heterocyclic framework like pyrrolidine, these benefits are amplified by the structural rigidity and functional versatility of the ring system.[1]
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent motif in numerous natural products and synthetic drugs.[1] Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which is often critical for selective interactions with biological targets like enzymes and receptors.[1] (3-Fluoropyrrolidin-3-yl)methanol, in particular, has emerged as a highly valuable building block for the synthesis of novel therapeutics, including kinase inhibitors and agents targeting the central nervous system (CNS).[1]
This document provides a detailed guide for the synthesis of this compound and its subsequent conversion to the hydrochloride salt, a form often preferred for its improved stability and handling properties. The protocols described herein are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, procedural rationale, and critical safety considerations.
Synthetic Strategy: A Multi-Step Approach to a Key Intermediate
The synthesis of this compound hydrochloride is a multi-step process that can be broadly divided into three key stages:
-
Fluorination of a Pyrrolidine Precursor: This crucial step involves the introduction of the fluorine atom at the 3-position of the pyrrolidine ring. The choice of fluorinating agent is critical and depends on factors such as substrate reactivity, desired stereochemistry, and safety considerations.
-
Reduction of a Carboxylic Acid Derivative: Following fluorination, a functional group at the 3-position, typically a carboxylic acid or an ester, is reduced to the corresponding primary alcohol. This transformation is achieved using powerful reducing agents.
-
Hydrochloride Salt Formation: The final step involves the conversion of the free base of this compound to its hydrochloride salt. This is a standard procedure for improving the stability, crystallinity, and handling of amine-containing compounds.
This strategic approach allows for the controlled and efficient synthesis of the target compound, with opportunities for purification and characterization at intermediate stages.
Detailed Experimental Protocols
PART 1: Synthesis of this compound
Reaction Scheme:
Caption: Overall synthetic scheme for this compound hydrochloride.
Step 1: Fluorination of a Protected Pyrrolidine-3-carboxylic Acid Derivative
The choice of fluorinating agent is a critical decision in this synthesis. Diethylaminosulfur trifluoride (DAST) is a potent nucleophilic fluorinating agent, while reagents like Selectfluor® are electrophilic.[2] For this protocol, we will describe a procedure using DAST, which is highly effective but also requires careful handling due to its toxicity and reactivity with water.[2]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| N-Boc-3-hydroxypyrrolidine-3-carboxylic acid methyl ester | 245.28 | 10.0 g | 40.8 |
| Diethylaminosulfur trifluoride (DAST) | 161.19 | 7.9 g (6.2 mL) | 49.0 |
| Dichloromethane (DCM), anhydrous | 84.93 | 200 mL | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |
Protocol:
-
In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve N-Boc-3-hydroxypyrrolidine-3-carboxylic acid methyl ester (10.0 g, 40.8 mmol) in anhydrous dichloromethane (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DAST (7.9 g, 6.2 mL, 49.0 mmol) to the stirred solution over 30 minutes. Caution: DAST is highly toxic and reacts violently with water. This step must be performed in a well-ventilated fume hood by trained personnel.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred solution of saturated aqueous sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc-3-fluoropyrrolidine-3-carboxylic acid methyl ester.
Step 2: Reduction to this compound
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[3] It is highly reactive and must be handled with care.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| N-Boc-3-fluoropyrrolidine-3-carboxylic acid methyl ester | 247.26 | 9.0 g | 36.4 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 2.8 g | 73.7 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 mL | - |
| Water | 18.02 | As needed | - |
| 15% Aqueous sodium hydroxide (NaOH) | 40.00 | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |
Protocol:
-
In a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (2.8 g, 73.7 mmol) in anhydrous THF (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve N-Boc-3-fluoropyrrolidine-3-carboxylic acid methyl ester (9.0 g, 36.4 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench it carefully by the sequential dropwise addition of water (2.8 mL), 15% aqueous NaOH (2.8 mL), and then water (8.4 mL).
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the solid aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a free base. The Boc protecting group is also cleaved under these conditions.
PART 2: Preparation of this compound Hydrochloride Salt
Protocol:
-
Dissolve the crude this compound in a minimal amount of methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly bubble HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise until the solution is acidic (test with pH paper).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.[4]
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Characterization of this compound Hydrochloride
The identity and purity of the final product should be confirmed using a combination of analytical techniques.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the pyrrolidine ring protons and the hydroxymethyl group. The protons on the carbon bearing the fluorine atom and adjacent carbons will exhibit coupling to the fluorine atom.
-
¹³C NMR: The carbon atom bonded to fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected, which may be a multiplet due to coupling with adjacent protons.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Expected to show a broad absorption band in the region of 3200–3400 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a strong absorption in the 1100–1200 cm⁻¹ region for the C-F stretch.[4]
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final compound, typically greater than 95%.[4] A hydrophilic interaction liquid chromatography (HILIC) column may be suitable for this polar compound.[4]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base.
Safety and Handling
The synthesis of this compound hydrochloride involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Fluorinating Agents: Reagents like DAST are highly toxic, corrosive, and react violently with water.[2] They should always be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves.[2][5]
-
Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a flammable solid that reacts violently with water to produce flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Solvents: Dichloromethane and tetrahydrofuran are flammable and should be handled in a well-ventilated area, away from ignition sources.
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coats, and gloves.[6] An emergency plan should be in place, and spill kits should be readily available.[5]
Conclusion
The protocol outlined in this document provides a robust and reliable method for the preparation of this compound hydrochloride, a valuable building block in medicinal chemistry. By understanding the rationale behind each step and adhering to the specified safety precautions, researchers can successfully synthesize this important compound for use in drug discovery and development programs.
References
- Wintime Tech. (2025, July 22).
- Benchchem.
- Fluorine.
- ACS Publications. (2025, July 29).
- ACS Figshare. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine deriv
- Benchchem. (R)-(3-Fluoropyrrolidin-3-YL)methanol.
- Benchchem. This compound hydrochloride | 1803611-93-9.
- Sigma-Aldrich. (R)-(-)-3-Fluoropyrrolidine hydrochloride 97 136725-55-8.
- PMC.
- CymitQuimica. This compound HCL.
- MDPI. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers.
- CymitQuimica. This compound hydrochloride.
- PubChemLite. This compound hydrochloride (C5H10FNO).
- PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Sigma-Aldrich. (S)-(+)-3-Fluoropyrrolidine hydrochloride 97%.
- ResearchGate.
- BLDpharm. 2368919-06-4|(R)-(3-Fluoropyrrolidin-3-yl)methanol hydrochloride.
- Benchchem.
- Google Patents. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
- Chemistry LibreTexts. (2019, June 5). 18.
- Google Patents.
- Chemistry Steps.
- Khan Academy. (2014, January 19).
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Chemguide. reduction of carboxylic acids.
- hte GmbH. Methanol Synthesis in a Fixed Bed Recycle-reactor System: Effect of once.
- YouTube. (2022, January 30). Reaction Equilibria Methanol Synthesis.
- Sigma-Aldrich. (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol.
- COMSOL. (2008, November 6).
- Reaction Kinetics for the Synthesis of Methanol from CO and H2 on a Copper C
- MDPI.
Sources
Application Note: Handling and Storage of Hygroscopic Fluorinated Amino Alcohols
Executive Summary
Fluorinated amino alcohols are critical motifs in medicinal chemistry, often serving as chiral auxiliaries, ligands, or pharmacophores.[1] Their handling presents a paradox: the introduction of fluorine typically increases lipophilicity, yet the simultaneous presence of amino and hydroxyl groups creates a "hygroscopic engine" capable of rapid atmospheric water uptake.
This guide moves beyond standard "air-sensitive" protocols to address the specific physicochemical challenges of these molecules: pKa modulation , carbamate formation (CO₂ capture) , and fluorine-specific material compatibility .[1]
Part 1: Physicochemical Challenges
To handle these compounds effectively, one must understand why they fail.[1]
The "Fluorine Effect" on Hygroscopicity
Fluorine is the most electronegative element. When placed near an alcohol (-OH) or amine (-NH₂), it drastically alters their electronic landscape.[1]
| Feature | Non-Fluorinated (e.g., Ethanolamine) | Fluorinated (e.g., Trifluoroethanolamine) | Consequence for Handling |
| Alcohol Acidity (pKa) | ~16 (Weak acid) | ~12.5 (Stronger acid) | Enhanced H-Bond Donor: The -OH proton becomes more acidic, forming stronger hydrogen bonds with atmospheric water.[1] |
| Amine Basicity (pKa) | ~9.5 (Basic) | ~5.5 - 7.5 (Less Basic) | Reduced Protonation: Less likely to form salts with weak acids, but still nucleophilic enough to react with electrophiles.[1] |
| CO₂ Reactivity | Moderate | High (Reversible) | The amine can capture atmospheric CO₂ to form carbamates, often mistaken for "wet" solid or degradation.[1] |
The CO₂ Trap (Carbamate Formation)
Unlike simple hygroscopic salts that just get wet, amino alcohols "fix" gases.[1]
-
Mechanism:
[1] -
Observation: A free-flowing powder turns into a sticky gum or crust not just due to water, but due to chemical reaction with air.[1]
-
Diagnosis: If drying (vacuum/heat) fails to restore the melting point, you likely have a carbamate, not just a hydrate.[1]
Part 2: Storage Protocols ("The Fortress")
Container Selection Matrix
Glass is not always the answer.[2] While C-F bonds are stable, trace hydrolysis can generate HF, which etches glass over months.[1]
-
Short-Term (< 1 Month): Amber Borosilicate Glass (Class 1) with PTFE-lined caps.[1]
-
Long-Term (> 1 Month): PFA (Perfluoroalkoxy) or HDPE containers.
-
Why? Fluoropolymers (PFA) are immune to fluoride etching and hydrophobic, repelling external moisture.[1]
-
-
Sealing: Parafilm is insufficient for long-term storage of highly hygroscopic fluorinated organics.[1] Use Sure/Seal™ style crimp tops or wrap threads with PTFE tape before capping, then over-wrap with electrical tape or Parafilm.[1]
Atmospheric Control[3]
-
Argon vs. Nitrogen: Argon is mandatory for opening containers.[1]
-
Desiccants: Store the primary container inside a secondary desiccator containing P₂O₅ (Phosphorus Pentoxide) or Activated Molecular Sieves (4Å) . Avoid Silica Gel (it is too weak for these compounds).[1]
Part 3: Handling & Weighing Workflows
Do not weigh these compounds on an open benchtop balance. The error introduced by water uptake in 30 seconds can shift stoichiometry by >5%.
Workflow Logic (DOT Diagram)
Caption: Decision tree for handling hygroscopic fluorinated reagents based on physical state and precision requirements.
The "Cone-and-Invert" Method (Benchtop)
If a glovebox is unavailable, use this technique to minimize exposure:
-
Prep: Flush a receiving flask (with stir bar and solvent) with Argon.[1]
-
Tare: Tare a glass weighing boat or funnel.
-
Dispense: Open the reagent bottle under an inverted funnel flowing Argon .
-
Transfer: Quickly tip the solid into the receiving flask.
-
Solvate: Immediately add the anhydrous solvent.[1] Do not let the solid sit dry in the flask.
Part 4: Rescue & Recovery (Drying Protocols)[1]
If your compound has absorbed water (deliquescence), standard vacuum drying is often ineffective due to the high boiling point of water/amine complexes.
Azeotropic Distillation (The Gold Standard)
This method removes water at temperatures below
Protocol:
-
Dissolve: Dissolve the wet amino alcohol in Toluene (preferred) or Benzene (if permitted).[1]
-
Note: Fluorinated alcohols often form unique azeotropes.[1] Toluene is generally effective because it disrupts the H-bond network.
-
-
Distill: Rotary evaporate at
C under reduced pressure. -
Repeat: Redissolve the residue in fresh anhydrous toluene and evaporate again (2-3 cycles).
-
Final Dry: High vacuum (< 1 mbar) for 4-6 hours.
Chemical Drying (Solution Phase)
If the compound is to be used in solution:
-
Dissolve in DCM or Ether.[1]
-
Add activated 3Å Molecular Sieves (powdered is faster).
-
Avoid: Acidic drying agents (Silica) or reactive metals (Na/K) which might defluorinate the compound.[1]
-
-
Filter under Argon.[1]
Part 5: Safety Considerations
The HF Risk
While rare, decomposition of
-
Warning Sign: Etched glass or "smoking" upon opening.[1]
-
Protocol: If HF is suspected, neutralize with Calcium Gluconate gel (skin) or saturated Sodium Bicarbonate (spill).[1] Do not use standard spill kits.
Enhanced Permeability
Fluorination increases lipophilicity, allowing these amines to penetrate skin faster than their non-fluorinated counterparts.[1]
-
PPE: Double-gloving (Nitrile over Laminate) is recommended for concentrated handling.[1]
References
-
Physicochemical Properties of Fluorinated Alcohols
-
Carbamate Formation Mechanism
-
Drying Organic Solutions
- Title: "Drying Organic Solutions - Standard Lab Techniques"
- Source: University of Colorado Boulder
-
URL:[Link]
-
Glass Compatibility & Fluoride
-
Handling Air-Sensitive Reagents
- Title: "Techniques for Handling Air- and Moisture-Sensitive Compounds"
- Source: University of Pittsburgh (Wipf Group)
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantiomeric Excess in 3-Fluoropyrrolidine Synthesis
Welcome to the technical support center dedicated to the asymmetric synthesis of 3-fluoropyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantiomeric excess (ee) in this critical synthetic transformation. Chiral 3-fluoropyrrolidine is a valuable building block in medicinal chemistry, and its stereochemical purity is paramount for efficacy and safety.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your synthetic outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis and analysis of enantioenriched 3-fluoropyrrolidine.
Q1: What are the primary synthetic strategies for accessing enantioenriched 3-fluoropyrrolidine?
A1: The synthesis of chiral 3-fluoropyrrolidine can be broadly approached through two main strategies:
-
Asymmetric Synthesis: This involves the creation of the chiral center during the formation of the pyrrolidine ring or the introduction of the fluorine atom. Common methods include:
-
Catalytic Asymmetric Reactions: These are highly efficient methods that utilize a chiral catalyst to control the stereochemical outcome. Examples include asymmetric 1,3-dipolar cycloadditions of azomethine ylides, which can yield highly enantioenriched fluorinated pyrrolidines.[2][3] Metal-catalyzed reactions, such as those employing copper or silver with chiral ligands, are also prevalent.[3][4]
-
Substrate-Controlled Diastereoselective Reactions: This approach uses a chiral starting material, such as a derivative of proline or 4-hydroxyproline, to direct the stereochemistry of subsequent transformations.[5] For instance, the iodocyclization of allylic fluorides derived from chiral precursors can produce 3-fluoropyrrolidines with good diastereoselectivity.[6]
-
-
Chiral Resolution: This involves the separation of a racemic mixture of 3-fluoropyrrolidine. While not a synthetic method per se, it is a viable strategy for obtaining the desired enantiomer. Techniques include:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation by crystallization.[7][8]
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase can effectively separate enantiomers.[9][10]
-
Q2: How is the enantiomeric excess (ee) of 3-fluoropyrrolidine accurately determined?
A2: Accurate determination of ee is crucial for validating your synthetic method. The most common and reliable techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for ee determination. It involves separating the enantiomers on a chiral stationary phase (CSP). Polysaccharide-based columns are often effective.[11] A racemic standard is essential to identify the retention times of both enantiomers.
-
Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a chiral stationary phase to separate enantiomers. This method is suitable for volatile derivatives of 3-fluoropyrrolidine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less direct than chromatographic methods, NMR can be used to determine ee by employing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). These agents interact differently with the two enantiomers, leading to distinguishable signals in the NMR spectrum.[11]
Q3: What are the most critical reaction parameters influencing enantiomeric excess?
A3: Several factors can significantly impact the enantioselectivity of your reaction. These include:
-
Catalyst/Ligand Structure: The choice of chiral catalyst or ligand is paramount. Its steric and electronic properties create the chiral environment that dictates the stereochemical outcome.[4]
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[4]
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states, thereby affecting the ee.[4]
-
Reactant and Catalyst Concentration: The concentration of reactants and the catalyst loading can impact the reaction kinetics and the formation of potentially less selective catalytic species.[12]
II. Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of enantioenriched 3-fluoropyrrolidine.
Guide 1: Low or Inconsistent Enantiomeric Excess (ee)
Problem: The observed enantiomeric excess of your 3-fluoropyrrolidine product is significantly lower than expected or varies between batches.
Possible Causes & Solutions:
-
Cause 1: Inaccurate Analytical Method.
-
Troubleshooting Step: Before optimizing the reaction, validate your analytical method for determining ee.[12]
-
Action: Prepare a racemic standard of 3-fluoropyrrolidine and ensure baseline separation of the enantiomers on your chiral HPLC or GC column. The resolution between the two peaks should be greater than 1.5.[12]
-
Rationale: An unoptimized analytical method can lead to co-elution of enantiomers, resulting in an inaccurate ee measurement.
-
-
-
Cause 2: Catalyst Deactivation or Impurity.
-
Troubleshooting Step: The quality of the chiral catalyst is critical.
-
Action:
-
Ensure the catalyst is of high purity and handled under appropriate inert conditions if it is air or moisture sensitive.
-
Consider synthesizing or purchasing a fresh batch of catalyst.
-
If using a metal-based catalyst, verify the correct metal-to-ligand ratio, as this can dramatically influence enantioselectivity.[4]
-
-
Rationale: Impurities in the catalyst or its degradation can lead to the formation of achiral or less selective catalytic species, thereby reducing the overall ee.
-
-
-
Cause 3: Suboptimal Reaction Conditions.
-
Troubleshooting Step: Systematically screen key reaction parameters.
-
Action:
-
Temperature: Perform the reaction at a lower temperature. While this may slow down the reaction rate, it often improves enantioselectivity.[4]
-
Solvent: Screen a range of solvents with varying polarities and coordinating abilities.[4]
-
Concentration: Investigate the effect of reactant and catalyst concentration on the ee.
-
-
Rationale: The transition states leading to the two enantiomers are diastereomeric and will be affected differently by changes in reaction conditions.
-
-
-
Cause 4: Racemization of the Product.
-
Troubleshooting Step: Investigate the potential for product racemization during the reaction or workup.
-
Action:
-
Take aliquots of the reaction mixture at different time points and analyze the ee. A decrease in ee over time suggests in-situ racemization.
-
Subject an enantioenriched sample of 3-fluoropyrrolidine to the reaction workup and purification conditions to check for racemization.
-
The presence of acidic or basic impurities can promote racemization. Ensure all reagents and solvents are pure.[13]
-
-
Rationale: The stereocenter in 3-fluoropyrrolidine can be susceptible to epimerization under certain conditions, particularly if there is an adjacent electron-withdrawing group or under harsh pH conditions.
-
-
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Guide 2: Poor Diastereoselectivity in Substrate-Controlled Reactions
Problem: When using a chiral starting material, the reaction produces a mixture of diastereomers with low selectivity.
Possible Causes & Solutions:
-
Cause 1: Insufficient Steric or Electronic Bias.
-
Troubleshooting Step: The inherent chirality of the substrate may not be sufficient to effectively control the stereochemistry of the reaction.
-
Action:
-
Modify the protecting group on the pyrrolidine nitrogen. A bulkier protecting group can enhance facial selectivity.
-
Change the directing group on the chiral precursor to one that exerts a stronger stereoelectronic influence.
-
-
Rationale: The size and electronic nature of substituents on the chiral scaffold play a crucial role in directing the approach of incoming reagents.
-
-
-
Cause 2: Unfavorable Reaction Conditions.
-
Troubleshooting Step: The reaction conditions may not be optimal for maximizing diastereoselectivity.
-
Action:
-
Temperature: Similar to enantioselectivity, lowering the temperature can improve diastereoselectivity.
-
Solvent: The solvent can influence the conformational equilibrium of the substrate, which in turn affects diastereoselectivity. Screen different solvents.
-
Additives: In some cases, the addition of Lewis acids or other additives can coordinate to the substrate and enhance stereodifferentiation.
-
-
Rationale: Reaction conditions can alter the relative energies of the diastereomeric transition states, thus influencing the product ratio.
-
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to optimizing the enantiomeric excess of 3-fluoropyrrolidine.
Protocol 1: General Procedure for Chiral HPLC Analysis
This protocol provides a starting point for developing a robust analytical method for determining the enantiomeric excess of 3-fluoropyrrolidine.
-
Sample Preparation:
-
Prepare a stock solution of your 3-fluoropyrrolidine sample at approximately 1 mg/mL in a suitable solvent (e.g., isopropanol).
-
Prepare a racemic standard of 3-fluoropyrrolidine at the same concentration.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting point is a 90:10 (v/v) mixture. This ratio should be optimized for baseline separation.[11]
-
Flow Rate: 0.5 - 1.0 mL/min.[11]
-
Column Temperature: 25 °C.
-
Detection Wavelength: Select a wavelength where the analyte has sufficient absorbance (e.g., 210 nm).
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject your sample.
-
Integrate the peak areas of the two enantiomer peaks.
-
Calculate the enantiomeric excess using the formula:
-
ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
-
-
Data Presentation: Effect of Mobile Phase Composition on Enantiomer Resolution
| Mobile Phase (Hexane:IPA) | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Resolution (Rs) |
| 95:5 | 10.2 | 11.5 | 1.8 |
| 90:10 | 8.5 | 9.2 | 1.6 |
| 85:15 | 6.8 | 7.1 | 1.1 |
Note: The above data is illustrative. Actual retention times and resolution will depend on the specific column and HPLC system used.
Protocol 2: Screening Reaction Temperature for Optimal Enantioselectivity
This protocol outlines a systematic approach to evaluating the effect of temperature on the enantiomeric excess of a catalytic asymmetric synthesis of 3-fluoropyrrolidine.
-
Reaction Setup:
-
Set up multiple identical reactions in parallel in a temperature-controlled reaction block or individual reaction vessels in temperature-controlled baths.
-
Ensure all reagents and solvents are of high purity and are handled under an inert atmosphere if necessary.
-
-
Temperature Screening:
-
Run the reactions at a range of temperatures, for example: 25 °C, 0 °C, -20 °C, and -40 °C.
-
Ensure the reaction time is sufficient for complete conversion at each temperature. Lower temperatures will likely require longer reaction times.
-
-
Workup and Analysis:
-
Quench each reaction and perform an identical workup procedure.
-
Analyze the enantiomeric excess of the crude product from each reaction using a validated chiral HPLC or GC method.
-
-
Data Analysis:
-
Plot the enantiomeric excess as a function of temperature to identify the optimal temperature for your reaction.
-
Catalytic Cycle in Asymmetric Synthesis
Caption: A simplified catalytic cycle for an asymmetric reaction.
IV. References
-
Xu, X., Bao, L., Ran, L., Yang, Z., Yan, D., Wang, C.-J., & Teng, H. (2021). Synthesis of bioactive fluoropyrrolidines via copper(I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. RSC Publishing.
-
Xu, X., Bao, L., Ran, L., Yang, Z., Yan, D., Wang, C.-J., & Teng, H. (2021). Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science.
-
Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. (2017). PubMed. [Link]
-
Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. (2012). Europe PMC. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). PMC - NIH. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). PMC. [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. (n.d.). ResearchGate. [Link]
-
NEW PROCESS FOR THE PREPARATION OF (3R)-FLUOROPYRROLIDINE HYDROCHLORIDE. (2025). WIPO Patentscope. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. [Link]
-
Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - C(sp3) Coupling. (2023). PubMed. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). ACS Publications. [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. (2025). PMC - NIH. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). ResearchGate. [Link]
-
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024). PMC. [Link]
-
Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. (n.d.). PMC. [Link]
-
High purity preparative purification of chiral compounds using a recycling preparation HPLC system. (n.d.). YMC. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (n.d.). ACS Publications. [Link]
-
Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. (2025). RSC Publishing. [Link]
-
Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. (n.d.). Beilstein Journals. [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI. [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed. [Link]
-
Enantioseparation and Racemization of 3-Fluorooxindoles. (n.d.). PMC - NIH. [Link]
-
Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors. (2023). PubMed Central - NIH. [Link]
-
Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. (2026). ResearchGate. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. [Link]
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04595D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. High purity preparative purification of chiral compounds by recycling preparation HPLC system | YMC CO., LTD. [ymc.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enantioseparation and Racemization of 3-Fluorooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Biological Activity of 3-Fluoro-Pyrrolidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Pyrrolidine and Fluorine in Drug Design
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in medicinal chemistry. Its structure is prevalent in a multitude of natural products, including alkaloids like nicotine, and essential amino acids such as proline and hydroxyproline.[1][2] This versatile scaffold is a favored building block in drug discovery due to its ability to introduce three-dimensionality, which is crucial for optimizing interactions with biological targets.[3] The non-planar nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, profoundly influencing a compound's pharmacological profile.[3]
In the relentless pursuit of enhancing drug efficacy and safety, the strategic incorporation of fluorine has emerged as a powerful tool. Fluorine, being the most electronegative element, imparts unique physicochemical properties to organic molecules without significantly increasing their size, as it is similar in size to a hydrogen atom.[4] When introduced onto the pyrrolidine scaffold, particularly at the 3-position, fluorine can dramatically alter a molecule's biological activity. This guide provides an in-depth comparison of 3-fluoro-pyrrolidine analogs and their non-fluorinated counterparts, supported by experimental data and protocols, to illuminate the profound impact of this single-atom substitution.
The Foundational Impact of 3-Fluorination on Physicochemical Properties
The introduction of a fluorine atom at the 3-position of a pyrrolidine ring instigates a cascade of changes in the molecule's fundamental properties. These alterations are the root cause of the observed differences in biological activity.
1. Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the basicity of the pyrrolidine nitrogen. This reduction in pKa can be highly beneficial, as it may decrease off-target interactions with acidic biomolecules and enhance oral bioavailability by increasing the proportion of the more membrane-permeable neutral form at physiological pH.[5]
2. Conformational Control: Fluorine substitution can lock the pyrrolidine ring into specific "endo" or "exo" puckered conformations.[4] This conformational rigidity can pre-organize the molecule for optimal binding to its target receptor, thereby enhancing potency and selectivity.[4]
3. Enhanced Metabolic Stability: A primary application of fluorination in drug design is to block sites susceptible to metabolic degradation.[6][7] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less prone to oxidation by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[6][8]
4. Lipophilicity and Permeability: The effect of fluorination on lipophilicity is context-dependent. While fluorine is more lipophilic than hydrogen, the overall impact on a molecule's LogP is influenced by conformational changes and intramolecular interactions.[5] This can be leveraged to fine-tune a compound's ability to cross biological membranes.[9]
Comparative Analysis of Biological Activity
The following sections delve into the practical consequences of these physicochemical changes on key biological performance metrics.
Receptor Binding Affinity and Potency
The conformational constraints imposed by 3-fluorination can lead to a significant increase in binding affinity and potency. By locking the pyrrolidine ring in a bioactive conformation, the entropic penalty of binding is reduced, leading to a more favorable interaction with the target protein.
Case Study: In the development of Dipeptidyl Peptidase 4 (DPP-4) inhibitors for the treatment of type 2 diabetes, the stereospecific introduction of fluorine on the pyrrolidine ring was shown to markedly affect potency by stabilizing either an endo or exo conformation, which differentially fit into the enzyme's active site.[4]
Metabolic Stability
One of the most well-documented advantages of fluorination is the enhancement of metabolic stability.[6][10] By replacing a metabolically labile C-H bond with a robust C-F bond, the rate of metabolic clearance can be significantly reduced, leading to a longer drug half-life and improved pharmacokinetic profile.[5][6]
Illustrative Data:
| Compound | Position of Metabolism | In Vitro Half-life (t½) in Human Liver Microsomes |
| Non-fluorinated Pyrrolidine Analog | C-3 Position | 15 minutes |
| 3-Fluoro-Pyrrolidine Analog | N/A (Blocked) | > 60 minutes |
This is representative data and actual values will vary depending on the specific molecular scaffold.
Cell Permeability and Pharmacokinetics
The ability of a drug to cross cell membranes is critical for its absorption and distribution. Fluorination can modulate lipophilicity and membrane permeability.[9] While increased lipophilicity can improve passive diffusion across membranes, it can also increase susceptibility to efflux by transporters like P-glycoprotein (P-gp).[9] Therefore, the impact of fluorination on permeability must be carefully evaluated.
Experimental Protocols for Evaluating Biological Activity
To empirically determine the effects of 3-fluorination, a suite of standardized in vitro assays is essential.
Protocol 1: Receptor Binding Affinity Assay
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound for its target receptor.[11][12]
Objective: To quantify the binding affinity of fluorinated and non-fluorinated pyrrolidine analogs.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Metabolic Stability Assay using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[8][13][14]
Objective: To compare the metabolic stability of fluorinated and non-fluorinated pyrrolidine analogs.
Materials:
-
Pooled human liver microsomes (HLMs)[15]
-
Test compounds
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile or methanol (to stop the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Thaw liver microsomes and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[8][16]
-
Pre-incubate the microsome solution at 37°C.
-
Add the test compound (typically at 1-10 µM) to the microsome solution.[8][13]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[14]
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to precipitate proteins and quench the reaction.[13][14][16]
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the rate constant of elimination (k). Calculate the in vitro half-life (t½) as 0.693/k.
Protocol 3: Caco-2 Permeability Assay
The Caco-2 cell monolayer is a widely used in vitro model to predict human intestinal permeability and to identify substrates of efflux transporters.[17][][19][20]
Objective: To assess the intestinal permeability of fluorinated and non-fluorinated pyrrolidine analogs.
Materials:
-
Caco-2 cells
-
Transwell™ inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells on Transwell™ inserts and culture for 18-22 days to allow them to differentiate and form a confluent monolayer.[][20]
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[21]
-
Wash the cell monolayer with HBSS.
-
Add the test compound to either the apical (A) or basolateral (B) chamber.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.[21]
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate of efflux transporters.[20]
Conclusion and Future Outlook
The strategic incorporation of fluorine at the 3-position of the pyrrolidine ring is a powerful and versatile strategy in modern drug discovery. By modulating key physicochemical properties such as basicity, conformation, and metabolic stability, 3-fluorination can lead to significant improvements in a compound's potency, selectivity, and pharmacokinetic profile. However, it is crucial to recognize that the effects of fluorination are not always predictable and can be highly dependent on the specific molecular context. Therefore, a thorough understanding of the underlying principles, coupled with rigorous experimental evaluation using the assays described in this guide, is essential for harnessing the full potential of the "fluorine advantage." As synthetic methodologies for selective fluorination continue to advance, the application of fluorinated pyrrolidines in the design of next-generation therapeutics is poised for continued growth.
References
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AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
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In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]
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Cyprotex ADME-Tox Solutions | Evotec. Microsomal Stability. Available from: [Link]
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JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]
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ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
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Bienta. Permeability Assay on Caco-2 Cells. Available from: [Link]
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ACS Medicinal Chemistry Letters. The Dark Side of Fluorine. Available from: [Link]
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Evotec. Caco-2 Permeability Assay. Available from: [Link]
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NCBI - NIH. Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link]
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JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Available from: [Link]
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An original approach to measure ligand/receptor binding affinity in non-purified samples. Available from: [Link]
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PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]
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ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]
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YouTube. ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. Available from: [Link]
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Chemical Research in Toxicology. Metabolism and Toxicity of Fluorine Compounds. Available from: [Link]
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ResearchGate. Fluorine effects on biological activity. Available from: [Link]
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PubMed. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
-
ResearchGate. (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. Available from: [Link]
-
ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...). Available from: [Link]
-
PubMed. Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Available from: [Link]
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ResearchGate. Case studies of fluorine in drug discovery. Available from: [Link]
-
Wikipedia. Pyrrolidine. Available from: [Link]
-
Chemistry Stack Exchange. Which is more basic, piperidine or pyrrolidine and why?. Available from: [Link]
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Quora. Which is more basic, pyrrolidine or pyridine?. Available from: [Link]
-
Eduncle. Pyrrolidines and piperidines which is more basic....??. Available from: [Link]
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
Sources
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Navigating the Crystallization Maze: A Comparative Guide to (3-Fluoropyrrolidin-3-yl)methanol Salts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, fluorinated building blocks are indispensable tools for crafting novel therapeutics with enhanced metabolic stability and bioavailability. Among these, (3-Fluoropyrrolidin-3-yl)methanol stands out as a valuable chiral scaffold. However, a significant challenge impedes its full utilization: a conspicuous absence of publicly available X-ray crystallography data for its various salt forms. This guide addresses this critical knowledge gap, providing a comprehensive overview of synthetic strategies, crystallization protocols, and a comparative analysis of structurally related compounds to empower researchers in their quest to unlock the solid-state secrets of this compound salts.
The Crystallization Conundrum: Acknowledging the Data Void
A thorough investigation of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and PubChem, reveals a notable lack of experimental single-crystal X-ray diffraction data for any salt of this compound. PubChem explicitly states, "No literature data available for this compound" regarding its hydrochloride salt.[1] This absence of foundational structural information presents a significant hurdle for drug development professionals who rely on such data for understanding crystal packing, predicting polymorphism, and ensuring the solid-state stability of active pharmaceutical ingredients (APIs).
This guide, therefore, pivots from a direct comparison of non-existent data to a practical, solutions-oriented approach. We will equip you with the necessary knowledge to generate and analyze this crucial data yourself.
A Tale of Two Salts: Synthesis and Crystallization Strategies
While numerous salt forms of this compound are commercially available, the hydrochloride and tartrate salts are among the most common. Here, we outline detailed experimental protocols for their synthesis and crystallization, emphasizing the rationale behind each step.
Experimental Protocol: Synthesis of this compound Hydrochloride
Objective: To synthesize and crystallize the hydrochloride salt of this compound suitable for X-ray diffraction analysis.
Methodology:
-
Dissolution: Dissolve this compound free base in a minimal amount of a suitable solvent, such as diethyl ether or dichloromethane. The choice of a low-polarity solvent facilitates the subsequent precipitation of the ionic salt.
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise to the stirred solution of the free base at 0°C. The low temperature helps to control the reaction rate and promote the formation of well-ordered crystals.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.
-
Recrystallization for X-ray Quality Crystals:
-
Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent, such as methanol or ethanol.
-
Slowly add a less polar co-solvent (e.g., ethyl acetate or hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C. Slow cooling is crucial for the growth of large, single crystals suitable for X-ray diffraction.
-
Isolate the crystals by filtration and dry under vacuum.
-
Experimental Protocol: Synthesis of this compound Tartrate
Objective: To synthesize and crystallize the tartrate salt, offering an alternative with different hydrogen bonding capabilities.
Methodology:
-
Dissolution: Dissolve equimolar amounts of this compound free base and L-tartaric acid in a suitable solvent, such as methanol or a methanol/water mixture. The use of a protic solvent helps to solubilize both the free base and the organic acid.
-
Heating and Cooling: Gently heat the solution to ensure complete dissolution. Allow the solution to cool slowly to room temperature. The decrease in solubility upon cooling will induce crystallization.
-
Crystal Growth: For growing larger crystals, consider techniques such as vapor diffusion. Place the solution in a small vial and place this vial inside a larger, sealed container with a more volatile anti-solvent (e.g., isopropanol or acetone). The slow diffusion of the anti-solvent vapor into the primary solvent will gradually decrease the solubility of the salt and promote the growth of high-quality crystals.
-
Isolation: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of the cold solvent mixture. Dry the crystals under a gentle stream of nitrogen or in a desiccator.
Learning from Relatives: A Comparative Look at Fluorinated Pyrrolidine Crystal Structures
In the absence of direct data, we can draw valuable insights from the crystal structures of closely related compounds. A study on the synthesis and crystal structures of five fluorinated diphenidine derivatives, which feature a pyrrolidine ring, provides a useful point of comparison.[2]
The table below summarizes key crystallographic parameters for two of these hydrochloride salts.
| Compound | Crystal System | Space Group | Key Hydrogen Bonds | Pyrrolidine Ring Conformation |
| 1-[1-(2,6-difluorophenyl)-2-phenylethyl]pyrrolidin-1-ium chloride | Monoclinic | P2₁/c | N-H···Cl | Envelope |
| tert-butyl[1-(2,6-difluorophenyl)-2-phenylethyl]azanium chloride | Monoclinic | P2₁/n | N-H···Cl | Not Applicable |
Data extracted from a study on fluorinated diphenidine derivatives.[2]
Key Insights from Comparative Analysis:
-
Hydrogen Bonding: In the hydrochloride salts of the diphenidine derivatives, strong hydrogen bonds between the protonated amine and the chloride anion are a dominant feature of the crystal packing.[2] It is highly probable that this compound hydrochloride will exhibit similar N-H···Cl hydrogen bonding. Additionally, the hydroxyl group of the methanol substituent introduces the potential for O-H···Cl or O-H···O hydrogen bonds, which could lead to more complex and varied packing arrangements.
-
Pyrrolidine Ring Conformation: The pyrrolidine ring in one of the diphenidine derivatives adopts an envelope conformation.[2] The conformation of the pyrrolidine ring in this compound salts will be influenced by the nature of the counter-ion and the intermolecular interactions, particularly hydrogen bonding.
-
Impact of the Counter-ion: The choice of the counter-ion (e.g., chloride vs. tartrate) will significantly influence the crystal packing. The tartrate anion, with its multiple hydrogen bond donors and acceptors, is likely to form a more extensive and intricate hydrogen-bonded network compared to the single chloride anion. This could lead to different polymorphs with distinct physical properties.
Visualizing the Path Forward: Workflow for Crystal Structure Determination
The following diagram illustrates a typical workflow for obtaining and analyzing the crystal structure of a novel salt form.
Caption: A generalized workflow for the synthesis, crystallization, and analysis of novel salt forms of this compound.
The Path to Discovery: Future Directions
The lack of crystallographic data for this compound salts represents a clear opportunity for researchers in the field. The protocols and comparative insights provided in this guide are intended to serve as a launchpad for these investigations.
-
Systematic Salt Screening: A comprehensive screening of various counter-ions (e.g., bromide, mesylate, tosylate, maleate) is warranted to explore a wider range of crystal packing motifs and identify salts with optimal physicochemical properties.
-
Computational Prediction: In parallel with experimental work, computational methods such as crystal structure prediction (CSP) can be employed to explore the potential polymorphic landscape of different salts. This can help to guide experimental screening and provide insights into the factors that govern crystal packing.
-
Data Sharing: Once high-quality crystallographic data is obtained, it is imperative that it is deposited in public databases such as the Cambridge Crystallographic Data Centre (CCDC) to fill the existing knowledge gap and benefit the wider scientific community.
By systematically applying the principles of synthesis, crystallization, and structural analysis, the scientific community can illuminate the solid-state landscape of this compound salts, thereby accelerating their application in the development of next-generation pharmaceuticals.
References
-
This compound hydrochloride. PubChem. [Link]
-
Mewis, R. E., et al. (2025). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 81(3), E81. [Link]
Sources
Technical Guide: DAST vs. Deoxo-Fluor for Pyrrolidine Fluorination
Executive Summary
For the fluorination of pyrrolidine scaffolds—specifically the conversion of 3-hydroxy or 4-hydroxy pyrrolidines to their corresponding fluorides—Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is the superior reagent for process scalability and safety. While DAST (Diethylaminosulfur trifluoride) remains a viable, cost-effective option for small-scale (<5g) discovery chemistry, its thermal instability poses significant detonation risks at scale.
This guide provides a head-to-head technical comparison, mechanistic insights, and validated protocols for the fluorination of N-Boc-3-hydroxypyrrolidine, a critical intermediate in drug discovery.
Mechanistic Foundation: Nucleophilic Fluorination
Both DAST and Deoxo-Fluor operate via the same fundamental mechanism for converting secondary alcohols to alkyl fluorides: Deoxyfluorination via an
Understanding this mechanism is vital for controlling stereochemistry. The reaction proceeds with inversion of configuration . If you start with (R)-3-hydroxypyrrolidine, you will obtain (S)-3-fluoropyrrolidine.
Mechanism Diagram
The following diagram illustrates the activation of the alcohol oxygen by the sulfur center, followed by the nucleophilic attack of the fluoride ion.
Figure 1: General mechanism for deoxyfluorination of alcohols using aminosulfur trifluorides. Note the inversion of stereochemistry during the nucleophilic attack.
Critical Comparison: DAST vs. Deoxo-Fluor
The choice between these reagents often comes down to thermal stability rather than chemical reactivity.
| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) |
| CAS Number | 38078-09-0 | 202289-38-1 |
| Thermal Stability | Poor. Exothermic decomposition onset ~90°C. Detonation hazard. | Improved. Decomposition onset ~140°C. Slower, less energetic decomposition.[1][2] |
| Physical State | Yellow-orange fuming liquid. | Yellow-orange liquid (less fuming). |
| Reactivity Profile | High. Requires -78°C start for reactive substrates to prevent elimination. | High. Can often be used at 0°C or RT; tolerates higher temps for sluggish substrates.[3] |
| Selectivity | Prone to elimination (olefin formation) if temp is uncontrolled. | Slightly better selectivity; "softer" reaction profile often reduces elimination. |
| Storage | Freezer/Fridge. Moisture sensitive. | Fridge/RT (stable). Moisture sensitive. |
| Cost | Lower ($). | Higher ( |
The Safety Differentiator
The most critical distinction is the decomposition energy .
-
DAST: exhibits a sharp exotherm with
.[1] This shock sensitivity makes it dangerous to distill or heat above 50°C [1]. -
Deoxo-Fluor: exhibits a broader decomposition peak with
.[1] While still energetic, it provides a significantly wider safety margin for scale-up [2].
Experimental Protocols: Fluorination of N-Boc-3-Hydroxypyrrolidine
Target Transformation:
(R)-N-Boc-3-hydroxypyrrolidine
Protocol A: DAST (Small Scale / Low Temp)
Best for: Small batches (<1g) where cost is a driver and cryogenic cooling is available.
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet. Note: DAST etches glass; for repeated use, consider Teflon/PFA vessels, though glass is acceptable for single-use.
-
Solvation: Dissolve (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath). This is critical to minimize elimination to the dihydropyrrole.
-
Addition: Add DAST (1.2 eq) dropwise via syringe over 10–15 minutes. Ensure the internal temperature does not rise significantly.[4]
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to Room Temperature (RT) over 2–3 hours.
-
Quench: Cool back to 0°C. Quench carefully with saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Deoxo-Fluor (Scale-Up / Robustness)
Best for: Larger scales (>5g) or when -78°C cooling is impractical.
-
Setup: Oven-dry a reaction vessel equipped with a nitrogen line.
-
Solvation: Dissolve (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM (0.2 M).
-
Cooling: Cool the solution to 0°C (ice bath). Deoxo-Fluor is stable enough that -78°C is rarely required for this substrate.
-
Addition: Add Deoxo-Fluor (1.2 eq) dropwise (neat or as a 50% solution in Toluene) over 20 minutes.
-
Reaction: Remove ice bath and stir at RT for 4–16 hours. Monitor by TLC or LCMS.
-
Note: If conversion is sluggish, Deoxo-Fluor allows heating the reaction to 40°C safely, unlike DAST.
-
-
Quench: Cool to 0°C. Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM, wash with 1M HCl (rapidly, to remove amine byproducts) then brine. Dry and concentrate.
Troubleshooting & Optimization
Controlling Elimination (The "Ene" Side Product)
The most common impurity in pyrrolidine fluorination is the elimination product: N-Boc-2,3-dihydropyrrole.
Root Cause: The intermediate alkoxy-aminosulfur species acts as a leaving group. If the fluoride ion (nucleophile) is slow to attack, or if the solution is too basic, a proton is abstracted, leading to elimination.
Mitigation Strategies:
-
Temperature: Keep the reaction cold during the addition phase.
-
Solvent: DCM is standard.[3] If elimination persists, switch to THF or Ether ; the change in polarity can sometimes favor substitution over elimination.
-
Reagent Choice: Deoxo-Fluor generally produces less elimination product than DAST because it can be used at temperatures where the substitution rate is favorable without risking thermal runaway [3].
Decision Matrix: Which Reagent?
Figure 2: Decision tree for selecting between DAST and Deoxo-Fluor based on scale and reaction parameters.
References
-
Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides.[5][6][7] The Journal of Organic Chemistry, 40(5), 574–578. Link
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[5][8][9] Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.[5][9] The Journal of Organic Chemistry, 64(19), 7048–7054. Link
-
Singh, R. P., & Shreeve, J. M. (2002).[3] Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561–2578.[3] Link
Sources
- 1. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simpler fluorine chemistry [soci.org]
- 3. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]
- 9. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
Safety Operating Guide
(3-Fluoropyrrolidin-3-yl)methanol: Proper Disposal & Handling Procedures
[1]
Executive Summary: Immediate Action Plan
Do not dispose of this compound down the drain or in general organic waste streams. [1]
(3-Fluoropyrrolidin-3-yl)methanol (and its hydrochloride salts) must be classified as Halogenated Organic Waste . While it shares structural similarities with standard amines, the presence of the fluorine atom at the 3-position dictates specific incineration protocols to prevent the release of hydrofluoric acid (HF) into the environment or damage to standard catalytic oxidizers.
Quick Disposal Checklist:
Chemical Profile & Hazard Assessment
Before handling waste, verify the specific form of the compound (Free Base vs. Salt). The hydrochloride salt is more common in solid storage, while the free base may be a viscous oil or low-melting solid.
| Property | Data | Relevance to Disposal |
| Chemical Name | This compound | Primary Identifier |
| CAS Number | 136725-53-6 (Free Base)1803611-93-9 (HCl Salt) | Use for Waste Manifesting |
| Molecular Formula | C₅H₁₀FNO (Free Base) | F-atom dictates halogenated stream |
| Acidity/Basicity | Secondary Amine (Basic) | Incompatible with strong acids/oxidizers |
| Hazards (GHS) | Skin Corr.[4] 1B / Eye Dam. 1 (Corrosive)Acute Tox. (Oral/Dermal) | Requires full PPE during waste transfer |
| RCRA Status | Not P or U listed. Likely D002 (Corrosive) if pH > 12.[5]5. | Characteristic Hazardous Waste |
Scientific Rationale: The "Fluorine Factor"
As researchers, we often categorize waste by phase (solid vs. liquid). However, for this compound, the elemental composition is the governing factor.
Why "Halogenated" Matters
Standard organic waste is often disposed of via fuel blending or standard incineration. When non-halogenated organics burn, they produce CO₂ and H₂O. However, when this compound is incinerated, the carbon-fluorine bond breaks, generating Hydrogen Fluoride (HF) gas.
Standard incinerators may not be equipped with the wet scrubbers (caustic scrubbers) necessary to neutralize HF. If this waste is mislabeled as "Non-Halogenated," it can corrode the combustion chamber liner or result in the illegal release of acid gas. Always segregate this as Halogenated Waste.
Detailed Disposal Workflow
The following decision tree outlines the operational logic for disposing of this compound.
Figure 1: Decision matrix for the safe disposal of fluorinated pyrrolidine derivatives.
Step-by-Step Operational Protocol
Phase 1: Segregation & Preparation
-
Isolate: Do not mix this waste with non-halogenated solvents (e.g., pure Acetone, Methanol) unless the entire mixture is re-classified as halogenated.
-
Compatibility Check: Ensure the waste container does not contain strong acids (e.g., Sulfuric Acid, Nitric Acid). The amine functionality of the pyrrolidine will react exothermically with acids.
-
Self-Validating Step: Measure the pH of the liquid waste stream. If pH < 4, neutralize slowly with a dilute base before adding the amine waste to prevent "geysering" in the drum.
-
Phase 2: Packaging
-
Container Selection: Use HDPE (High-Density Polyethylene) containers.
-
Reasoning: While glass is generally acceptable for amines, accidental generation of HF (if mixed with acid) will etch glass. HDPE provides a broader safety margin for fluorinated waste.
-
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
Phase 3: Labeling
Affix a hazardous waste label with the following details:
-
Constituents: this compound (approx.[6] %), Solvent Name (if applicable).
-
Hazard Checkboxes: [x] Corrosive, [x] Toxic, [x] Flammable (if in organic solvent).
-
Critical Note: Write "HALOGENATED" clearly on the tag.
Emergency Spill Procedures
If a spill occurs in the laboratory:
-
Evacuate & Ventilate: The compound causes severe skin and eye damage. Evacuate the immediate area.
-
PPE: Don double nitrile gloves , a lab coat, and safety goggles. If the spill is large (>500mL) or outside a fume hood, use a full-face respirator with organic vapor/amine cartridges.
-
Containment:
-
Cleanup: Scoop contaminated absorbent into a wide-mouth HDPE jar. Label as "Debris contaminated with Fluorinated Amine."
-
Decontamination: Wipe the surface with a dilute (5%) acetic acid solution to neutralize residual amine, followed by water and soap.
References
-
Fisher Scientific. (2023). Safety Data Sheet: [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol (Used as analog for general amine/fluorine handling). Retrieved from
-
United States Environmental Protection Agency (EPA). Hazardous Waste Codes & RCRA Regulations. Retrieved from
-
Temple University Environmental Health & Radiation Safety. Halogenated Solvents in Laboratories - Disposal Guidelines. Retrieved from
-
University of Otago. Laboratory Chemical Waste Disposal Guidelines. Retrieved from
-
Fluorochem. Product Analysis: this compound HCL.[6] Retrieved from
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
